molecular formula C7H13NOS B15316801 2-(Tetrahydro-2h-pyran-4-yl)ethanethioamide

2-(Tetrahydro-2h-pyran-4-yl)ethanethioamide

Cat. No.: B15316801
M. Wt: 159.25 g/mol
InChI Key: BSEZMIUEVGPNNW-UHFFFAOYSA-N
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Description

2-(Tetrahydro-2H-pyran-4-yl)ethanethioamide (CAS: 1250506-39-8) is a sulfur-containing heterocyclic compound featuring a tetrahydro-2H-pyran (THP) ring linked to an ethanethioamide moiety (-CH2-CS-NH2). The THP ring contributes to its lipophilic character, while the thioamide group introduces polarizable sulfur and hydrogen-bonding capabilities. Limited toxicological data are available, but commercial suppliers indicate its relevance in pharmaceutical research .

Properties

Molecular Formula

C7H13NOS

Molecular Weight

159.25 g/mol

IUPAC Name

2-(oxan-4-yl)ethanethioamide

InChI

InChI=1S/C7H13NOS/c8-7(10)5-6-1-3-9-4-2-6/h6H,1-5H2,(H2,8,10)

InChI Key

BSEZMIUEVGPNNW-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1CC(=S)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Tetrahydro-2h-pyran-4-yl)ethanethioamide typically involves the reaction of tetrahydropyran derivatives with ethanethioamide. One common method is the hydroalkoxylation of γ- and δ-hydroxy olefins, which can be catalyzed by various metal catalysts such as platinum, cerium, and lanthanide triflates . The reaction conditions often involve room temperature ionic liquids (RTILs) to achieve high yields and selectivity .

Industrial Production Methods

Industrial production of this compound may involve large-scale hydroalkoxylation reactions using efficient catalysts and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(Tetrahydro-2h-pyran-4-yl)ethanethioamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-(Tetrahydro-2h-pyran-4-yl)ethanethioamide involves its interaction with specific molecular targets and pathways. The thioamide group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This interaction can disrupt essential biological processes, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features and commercial availability of 2-(Tetrahydro-2H-pyran-4-yl)ethanethioamide with similar THP derivatives:

Compound Name CAS Number Molecular Formula* Functional Groups Suppliers
2-(Tetrahydro-2H-pyran-4-yl)ethanethioamide 1250506-39-8 C₇H₁₁NOS† Thioamide, THP 2
2-(2,2-Dimethyl-4-phenyl-THP-4-yl)-ethylamine 126317-99-5 C₁₅H₂₃NO Amine, THP, Phenyl, Dimethyl N/A
2-(THP-4-yl)cyclopropanecarbaldehyde 1823252-72-7 C₉H₁₂O₂ Aldehyde, Cyclopropane, THP 2
2-(THP-4-yl)ethyl methanesulfonate 428871-01-6 C₈H₁₄O₄S Methanesulfonate, THP 3

*Molecular formulas inferred from structural data where explicit values are unavailable.
†Calculated based on THP (C₅H₉O) + ethanethioamide (C₂H₂NS).

Key Observations:

  • Thioamide vs. Amine: The thioamide group in the target compound enhances hydrogen-bonding capacity compared to the ethylamine derivative (C₁₅H₂₃NO), which lacks sulfur . This may improve binding affinity in biological targets.
  • Reactivity: The methanesulfonate derivative (C₈H₁₄O₄S) serves as an alkylating agent, whereas the thioamide may participate in nucleophilic or metal-coordination reactions .

Physicochemical Properties

  • Solubility: Thioamides generally exhibit lower aqueous solubility than amines due to sulfur’s polarizability but higher than purely hydrophobic groups (e.g., phenyl).
  • Stability: Sulfur-containing compounds like the thioamide may be prone to oxidation, unlike the more stable methanesulfonate or aldehyde derivatives .

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